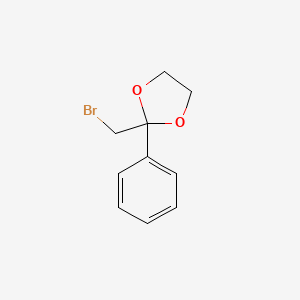

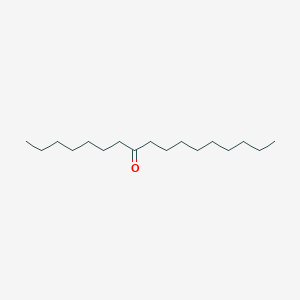

![molecular formula C8H3ClF3NOS B1331594 2-氯-4-异氰酸酯-1-[(三氟甲基)硫]苯 CAS No. 76729-41-4](/img/structure/B1331594.png)

2-氯-4-异氰酸酯-1-[(三氟甲基)硫]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

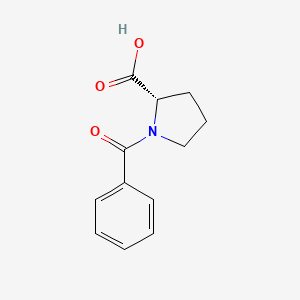

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene is a compound that is likely to be of interest due to its potential utility in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be used to infer potential properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related aromatic compounds with substituents that influence their reactivity is a common theme in the provided papers. For instance, the thiocyanation of aromatic compounds using 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate is discussed, which suggests that similar methodologies could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates and their subsequent reactions to form various urethanes and cyclized products indicates that chloro and isocyanato groups can be introduced into aromatic compounds in a controlled manner .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene would be expected to feature a benzene ring substituted with chloro, isocyanato, and trifluoromethylthio groups. The presence of these groups would influence the electron distribution within the molecule, potentially affecting its reactivity. The synthesis of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives and their optical properties suggests that the introduction of electron-withdrawing or electron-donating groups can significantly alter the properties of the benzene derivatives .

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the isocyanato and trifluoromethylthio groups. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into various heterocyclic compounds demonstrates the reactivity of chloro and trifluoromethyl substituents on a benzene ring . The thiocyanation reactions discussed in the papers also provide insights into how thiocyanate groups can be introduced into aromatic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene would be influenced by its functional groups. The presence of the isocyanato group could make it a reactive intermediate for further chemical transformations. The trifluoromethylthio group could impart unique electronic properties due to the strong electron-withdrawing nature of the trifluoromethyl group. The synthesis and properties of photochromic diarylethenes provide an example of how specific substituents can confer unique properties such as photochromism and fluorescence .

科学研究应用

试剂调节的选择性位点

2-氯-4-异氰酸酯-1-[(三氟甲基)硫]苯已被用于研究卤代苯三氟化物的区域选择性去质子化,这在有机合成中非常重要。该化合物及其类别中的其他化合物参与反应,其中位置模糊性被用来实现化学合成中的特定位点选择性 (Mongin、Desponds 和 Schlosser,1996)。

新型杀虫剂的合成

它已被用于合成新型杀虫剂,如双氟苯脲。该化合物在这些杀虫剂的开发中起着至关重要的氯化步骤,突出了其在农业化学中的重要性 (Liu An-chan,2015)。

亲电环化反应

该化合物通过亲电环化反应将(三氟甲基)硫基团并入各种分子骨架中。这在药物化学领域中对于开发新的药物非常重要 (Li、Li 和 Ding,2014)。

微波辅助合成

它已被用于微波辅助合成工艺中,特别是在创建 1,2-二烷基-5-三氟甲基苯并咪唑类化合物库中,展示了其在加速化学反应和提高有机合成效率中的效用 (Vargas-Oviedo、Charris-Molina 和 Portilla,2017)。

苯并噻嗪及其砜的合成

该化合物在合成苯并噻嗪及其砜中至关重要,苯并噻嗪及其砜在各种化学和制药应用中很重要。这涉及环化和氧化等过程,强调了其在高级有机合成技术中的作用 (Thomas、Gupta 和 Gupta,2003)。

安全和危害

属性

IUPAC Name |

2-chloro-4-isocyanato-1-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NOS/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTGGBWQVAPQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650499 |

Source

|

| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene | |

CAS RN |

76729-41-4 |

Source

|

| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76729-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

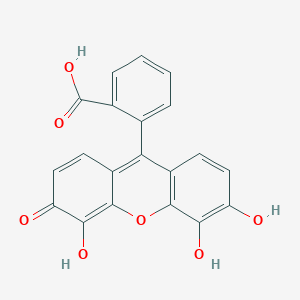

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)

![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)